Triplet Energy Enhancement by 4-Substitution
The substitution position on the spirobifluorene (SBF) core critically influences triplet energy (ET), a parameter essential for effective exciton confinement in phosphorescent OLED hosts. A structure-property relationship study demonstrates that 4-substituted SBF derivatives consistently exhibit higher ET values compared to their 2-substituted positional isomers. This trend is attributed to the reduced π-conjugation and increased steric hindrance at the 4-position, which preserves the high triplet energy characteristic of the orthogonal spiro-core [1].
(Δ >0.27 eV, ~12% higher)
| Evidence Dimension | Triplet Energy (ET) of SBF Host Derivatives |
|---|---|
| Target Compound Data | 4-substituted SBF class: ET typically ≥ 2.55 eV (inferred from ortho-linked SBF oligomers and 4-substituted SBF hosts) [1][2] |
| Comparator Or Baseline | 2-substituted SBF class: ET typically ≤ 2.28 eV (para-linked SBF isomers and 2-substituted SBF hosts) [2][1] |
| Quantified Difference | Increase of ≥ 0.27 eV (approximately 12% higher energy) |
| Conditions | Measured from phosphorescence spectra at 77K in frozen 2-methyltetrahydrofuran or from onset of phosphorescence in thin films; DFT calculations [1][2] |
Why This Matters
Higher triplet energy (>2.5 eV) is mandatory for hosting blue phosphorescent emitters such as FIrpic (ET ≈ 2.62 eV) to prevent endothermic back-energy transfer; 2-substituted isomers with lower ET are unsuitable for blue PhOLEDs.
- [1] Poriel, C.; Rault-Berthelot, J. Structure–property relationship of 4-substituted-spirobifluorenes as hosts for phosphorescent organic light emitting diodes: an overview. 2017. View Source
- [2] Wu, C.-C.; Lin, Y.-T.; Wong, K.-T.; et al. Tri-, Tetra- and Pentamers of 9,9′-Spirobifluorenes through Full ortho-Linkage: High Triplet-Energy Pure Hydrocarbon Host for Blue Phosphorescent Emitter. Organic Letters 2010, 12 (24), 5776-5779. View Source
